4-(2-Acetylphenyl)-2-chlorobenzoic acid
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Overview
Description
The compound “4-(2-Acetylphenyl)-2-chlorobenzoic acid” is a complex organic molecule that contains an acetylphenyl group, a chlorobenzoic acid group, and a boronic acid group . These functional groups suggest that the compound may have interesting chemical properties and potential applications in areas such as medicinal chemistry or materials science.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the acetylphenyl group, the introduction of the chloro group, and the formation of the boronic acid group . The exact methods would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the acetyl group suggests that the compound may have planar geometry around this part of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the boronic acid group could participate in Suzuki coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the boronic acid group could make the compound capable of forming reversible covalent bonds .Scientific Research Applications
Environmental Impact and Behavior of Similar Compounds
Research on compounds similar to "4-(2-Acetylphenyl)-2-chlorobenzoic acid," such as 2,4-D, focuses on environmental toxicity, degradation mechanisms, and their presence in ecosystems. For instance, studies have examined the global trends and gaps in studies about 2,4-D herbicide toxicity, highlighting the advancement in understanding its environmental impact and the necessity for further research in molecular biology and pesticide degradation studies (Zuanazzi et al., 2020). Another study reviewed the behavior of herbicides based on 2,4-D in agricultural environments, emphasizing the role of microorganisms in their degradation and the environmental advantages of these processes (Magnoli et al., 2020).
Wastewater Treatment and Industrial Applications
Other research has focused on the treatment of wastewater from the pesticide industry, which involves the removal of toxic pollutants, including chlorophenols and other related compounds. The effectiveness of biological processes and activated carbon in removing these compounds from wastewater has been highlighted, pointing towards the necessity of experimental evaluations for process design and efficiency (Goodwin et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2-acetylphenyl)-2-chlorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-9(17)11-4-2-3-5-12(11)10-6-7-13(15(18)19)14(16)8-10/h2-8H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJORRYBFKFJYGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742801 |
Source
|
Record name | 2'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Acetylphenyl)-2-chlorobenzoic acid | |
CAS RN |
1355247-96-9 |
Source
|
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 2′-acetyl-3-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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